molecular formula C17H24N2O2S B2464221 4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415510-70-0

4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2464221
CAS No.: 2415510-70-0
M. Wt: 320.45
InChI Key: DCIGEMASPGXJOV-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a thiomorpholine-4-carbonyl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with thiomorpholine in the presence of a base to form an intermediate, which is then reacted with morpholine-4-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiomorpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylphenyl)methyl]morpholine: Lacks the thiomorpholine-4-carbonyl group, resulting in different chemical properties and reactivity.

    2-(Thiomorpholine-4-carbonyl)morpholine: Does not have the 4-methylphenylmethyl group, affecting its biological activity and applications.

Uniqueness

4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both the 4-methylphenylmethyl and thiomorpholine-4-carbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

[4-[(4-methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-14-2-4-15(5-3-14)12-18-6-9-21-16(13-18)17(20)19-7-10-22-11-8-19/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIGEMASPGXJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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